molecular formula C13H19BrClNO B1374550 3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219956-83-8

3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1374550
CAS No.: 1219956-83-8
M. Wt: 320.65 g/mol
InChI Key: ZYFHLDUKCUOJAO-UHFFFAOYSA-N
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Description

3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride is a brominated pyrrolidine derivative characterized by a phenoxy-methyl-pyrrolidine scaffold with a 4-bromo-2-ethylphenyl substituent. The ethyl group at the 2-position of the phenyl ring and the bromine at the 4-position contribute to its steric and electronic properties, which influence reactivity, solubility, and biological interactions .

Properties

IUPAC Name

3-[(4-bromo-2-ethylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c1-2-11-7-12(14)3-4-13(11)16-9-10-5-6-15-8-10;/h3-4,7,10,15H,2,5-6,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFHLDUKCUOJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219956-83-8
Record name Pyrrolidine, 3-[(4-bromo-2-ethylphenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219956-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 4-bromo-2-ethylphenol with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to

Biological Activity

3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

Compound Overview

  • Chemical Formula : C₁₃H₁₉BrClNO
  • CAS Number : 1219956-83-8
  • Molecular Weight : 304.66 g/mol

The compound is synthesized through the reaction of 4-bromo-2-ethylphenol with pyrrolidine, followed by hydrochloric acid treatment to form the hydrochloride salt, enhancing its solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially modulating cellular activities and influencing disease processes.
  • Receptor Binding : It may interact with neurotransmitter receptors, affecting signaling pathways related to mood regulation and cognitive functions.
  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against a range of pathogens, suggesting its potential as an antibacterial agent .

Antimicrobial Effects

This compound has demonstrated significant antimicrobial properties in various studies. For instance, it has been reported to inhibit the growth of Gram-positive bacteria, showcasing a low minimum inhibitory concentration (MIC) in laboratory settings .

Neuropharmacological Activity

The compound's structural similarity to known neuroactive agents suggests potential neuropharmacological effects. Preliminary studies indicate that it may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Study on Antimicrobial Efficacy

A study conducted by Sarbu et al. (2019) explored the synthesis and antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results indicated that this compound exhibited potent activity against biofilm-forming bacteria, which are notoriously difficult to treat with conventional antibiotics.

Neuropharmacological Assessment

In another research effort, the neuropharmacological profile of similar pyrrolidine compounds was evaluated. These studies highlighted the potential for these derivatives to modulate neurotransmitter systems, suggesting a role in anxiety and depression management .

Comparative Biological Activity Table

Activity TypeCompoundObserved EffectsReference
AntimicrobialThis compoundInhibits Gram-positive bacteria growth
NeuroprotectiveRelated Pyrrolidine DerivativesPotential modulation of neurotransmitter systems
Enzyme InhibitionVarious Pyrrolidine CompoundsInhibition of metabolic enzymes

Scientific Research Applications

The biological activity of 3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride can be categorized into several key areas:

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. This modulation can influence cellular activities and potentially impact disease processes. For example, studies have shown that it may inhibit enzymes related to inflammation and metabolic disorders, suggesting a role in therapeutic strategies for these conditions.

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential neuropharmacological effects. Preliminary studies indicate that it may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The interaction with neurotransmitter receptors has been noted, affecting signaling pathways related to mood regulation and cognitive functions.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens, particularly Gram-positive bacteria. A study conducted by Sarbu et al. (2019) highlighted its efficacy against biofilm-forming bacteria, which are notoriously difficult to treat with conventional antibiotics. This suggests potential applications as an antibacterial agent in clinical settings.

Study on Antimicrobial Efficacy

A notable study explored the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results indicated that it exhibited potent activity against biofilm-forming bacteria, highlighting its potential as an alternative treatment option where traditional antibiotics fail.

Study ReferenceFindings
Sarbu et al. (2019)Demonstrated significant antimicrobial properties against Gram-positive bacteria; low MIC values noted.

Comparison with Similar Compounds

Impact of Alkyl Groups :

  • Ethyl vs.
  • Ethyl vs. Isopropyl : While both have similar molecular weights, the isopropyl group introduces greater steric hindrance, which may slow metabolic degradation but reduce binding affinity in enzyme-active sites .

Halogen and Aromatic Substitution Effects

Halogen positioning and aromatic substitution patterns significantly alter reactivity and biological activity:

Compound Name Halogen (Position) Additional Substituents Pharmacological Relevance
3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine HCl Br (4) Ethyl (2) Potential CNS activity due to lipophilic profile
3-(4-Fluoro-2-methylphenoxy)pyrrolidine HCl F (4) Methyl (2) Enhanced metabolic stability (fluorine effect)
3-(3-Bromophenyl)-3-(trifluoromethyl)pyrrolidine HCl Br (3) Trifluoromethyl (3) Increased electron-withdrawing effects for kinase inhibition

Key Observations :

  • Bromine vs. Fluorine : Bromine’s larger atomic radius enhances π-π stacking in aromatic interactions, while fluorine’s electronegativity improves metabolic stability.
  • Trifluoromethyl Groups : The trifluoromethyl substituent in ’s compound (entry 2) introduces strong electron-withdrawing effects, making it a candidate for targeting enzymes like kinases .

Pharmacological and Physicochemical Properties

Pyrrolidine derivatives are widely explored for their bioactivity.

  • Solubility : The ethyl group in the target compound likely reduces aqueous solubility compared to the methyl analog but improves lipid bilayer penetration.
  • Safety Profiles: Safety data for 3-(4-Bromo-3-methylphenoxy)pyrrolidine HCl () highlights standard precautions for brominated aromatics (e.g., handling volatility, inhalation risks), which may apply broadly to this class .
  • Synthetic Utility : The crystal structure of a related pyrrolidine-containing compound () demonstrates conformational flexibility, enabling diverse derivatization for drug discovery .

Q & A

Q. How can this compound be integrated into materials science research?

  • Methodological Answer :
  • Coordination polymers : Synthesize metal-organic frameworks (MOFs) using the pyrrolidine nitrogen as a ligand (e.g., with Cu(II) or Zn(II)).
  • Surface functionalization : Graft onto silica nanoparticles via silane coupling agents for catalytic applications.
  • Thermal stability testing : Perform TGA (heating rate 10°C/min under N2) to assess decomposition profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride
Reactant of Route 2
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3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride

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